The Versatile Reagent: A Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
The Versatile Reagent: A Technical Guide to (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate
CAS Number: 247129-85-7
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the strategic design and application of highly reactive intermediates are paramount to the efficient construction of complex molecular architectures. (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, a stable, crystalline solid, has emerged as a important reagent, primarily serving as a convenient and storable precursor to the highly reactive diphenylvinylsulfonium triflate.[1] This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, and a comprehensive overview of its diverse applications in contemporary drug discovery and chemical research. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to empower researchers in leveraging this potent electrophilic building block.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. The key physicochemical data for (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 247129-85-7 | , |
| Molecular Formula | C₁₅H₁₄BrF₃O₃S₂ | , |
| Molecular Weight | 443.30 g/mol | , |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 85-90 °C | |
| Solubility | Soluble in acetone, CHCl₃, CH₂Cl₂, CH₃CN, DMSO, DMF, EtOH, MeOH, and THF. Partially soluble in THF:H₂O (2:1). Insoluble in petrol-derived and non-polar ethereal solvents. | |
| Storage | 4°C, sealed storage, away from moisture. |
Safety Profile:
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H335: May cause respiratory irritation.[2]
The Core of Reactivity: In Situ Generation of Diphenylvinylsulfonium Triflate
The primary utility of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate lies in its role as a stable precursor to diphenylvinylsulfonium triflate, a potent Michael acceptor.[1] This in-situ generation is crucial as the vinylsulfonium salt itself is a less stable oil, making the crystalline bromoethyl precursor far more convenient for storage and handling.[1] Upon treatment with a non-nucleophilic base, the title compound undergoes an elimination reaction to furnish the highly electrophilic vinylsulfonium species.
Caption: In-situ generation of the reactive vinylsulfonium salt.
This transiently generated vinylsulfonium salt readily undergoes conjugate addition by a wide range of nucleophiles, leading to the formation of a sulfur ylide intermediate. This intermediate is the linchpin for a variety of subsequent transformations, including cyclizations and annulations, which are central to the synthesis of diverse heterocyclic frameworks.
Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate: A Step-by-Step Protocol
The synthesis of the title compound is a robust two-step procedure commencing from readily available 2-bromoethanol.[4][5] The causality behind this experimental design lies in the creation of a highly labile leaving group (triflate) on the ethyl backbone, which is subsequently displaced by a soft nucleophile (diphenyl sulfide).
Step 1: Synthesis of 2-Bromoethyl trifluoromethanesulfonate
Caption: Step 1: Triflation of 2-bromoethanol.
Protocol:
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To a solution of 2-bromoethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.05 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2-bromoethyl trifluoromethanesulfonate is typically used in the next step without further purification.[5]
Expertise & Experience: The use of pyridine is critical to neutralize the triflic acid byproduct, driving the reaction to completion.[4] Performing the reaction at low temperature mitigates potential side reactions.
Step 2: Synthesis of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Caption: Step 2: Sulfonium salt formation.
Protocol:
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Dissolve the crude 2-bromoethyl trifluoromethanesulfonate (1.0 eq) and diphenyl sulfide (1.1 eq) in toluene.
-
Reflux the reaction mixture for 12-18 hours, during which time a precipitate will form.
-
Cool the mixture to room temperature and add diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate as a crystalline solid.[5]
Trustworthiness: This two-step, one-pot modification (using the crude intermediate) is an efficient and scalable method for the preparation of the title compound. The final product is a stable solid that can be stored for extended periods.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is broad, with notable applications in the construction of various heterocyclic systems that are prevalent in medicinal chemistry.
Synthesis of Imidazolinium Salts: Precursors to N-Heterocyclic Carbenes (NHCs)
Imidazolinium salts are valuable precursors to N-heterocyclic carbenes (NHCs), which have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves. The reaction of formamidines with (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate provides an efficient route to these important heterocycles.
Typical Experimental Protocol:
-
To a stirred solution of the desired formamidine (1.0 eq) and a hindered base such as diisopropylethylamine (2.5 eq) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere, add (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.25 eq).[1]
-
Reflux the reaction mixture for 1.5-3 hours.[1]
-
Cool the mixture to room temperature and reduce the solvent volume.
-
Add diethyl ether to precipitate the imidazolinium salt.
-
Collect the solid by filtration, wash with appropriate solvents (e.g., hot toluene, diethyl ether, water, then diethyl ether again), and dry in vacuo to yield the pure imidazolinium trifluoromethanesulfonate.[1]
Annulation Reactions for Heterocycle Synthesis
The in-situ generated diphenylvinylsulfonium triflate is a versatile C2-linker for the synthesis of a variety of saturated heterocycles, including morpholines, thiomorpholines, and piperazines. These structural motifs are common in many FDA-approved drugs.
Caption: Proposed mechanism for morpholine synthesis.
Synthesis of Spirocyclopropanes
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has been successfully employed in the synthesis of spirocyclopropanes from 1,3-dicarbonyl compounds. This transformation provides a practical route to these strained ring systems, which are valuable synthetic intermediates.
Typical Experimental Protocol:
-
To a mixture of the 1,3-dicarbonyl compound (1.0 eq) and powdered potassium carbonate in ethyl acetate at room temperature, add (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the desired spirocyclopropane.
Conclusion: A Reagent of Broadening Utility
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has solidified its position as a valuable and versatile reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and predictable reactivity as a precursor to diphenylvinylsulfonium triflate make it an attractive choice for the construction of complex molecular scaffolds. The applications highlighted in this guide, particularly in the synthesis of medicinally relevant heterocycles, underscore its significance in drug discovery and development. As research continues to uncover new transformations and applications, the importance of this powerful building block is set to grow.
References
-
Nambu, H., Ono, N., Hirota, W., Fukumoto, M., & Yakura, T. (2016). An efficient method for the synthesis of 2′,3′-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes using (2-bromoethyl)-diphenylsulfonium trifluoromethanesulfonate. Chemical and Pharmaceutical Bulletin, 64(12), 1763–1768. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
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